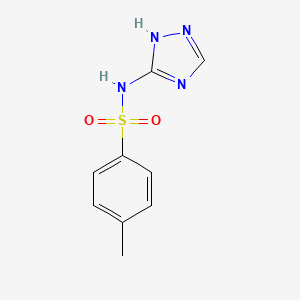![molecular formula C22H18BrFN2O4 B2639156 (5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone CAS No. 402950-76-9](/img/structure/B2639156.png)
(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone is a useful research compound. Its molecular formula is C22H18BrFN2O4 and its molecular weight is 473.298. The purity is usually 95%.
BenchChem offers high-quality (5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research in the field of organic chemistry has led to the development of methods for synthesizing complex bromophenol derivatives, including compounds related to the mentioned chemical. These compounds are synthesized starting from basic reagents such as salicylic acid and characterized using techniques like mass spectrometry, NMR spectroscopy, and X-ray diffraction. This foundational work supports further investigations into their potential applications (Nguyễn Tiến Công et al., 2020).
Cytotoxicity and Anticancer Activity
Several studies have reported on the cytotoxicity of bromophenol derivatives against human cancer cell lines, suggesting their potential as anticancer agents. For example, derivatives have shown inhibitory abilities on Hep-G2 cells, highlighting their relevance in cancer research (Nguyễn Tiến Công et al., 2020).
Antimicrobial Activity
Compounds synthesized from bromophenols have been evaluated for their antibacterial and antifungal activities. The research has identified moderate activity against various microorganisms, which could be foundational for developing new antimicrobial agents (Joshi S.D et al., 2010).
Antioxidant Properties
The antioxidant properties of bromophenol derivatives have been explored, with some compounds showing effective radical scavenging activities. These findings suggest potential applications in developing therapeutic agents for diseases related to oxidative stress (Yasin Çetinkaya et al., 2012).
Antiviral and Antitumoral Activity
A study on triazolothiadiazine derivatives, which share a structural resemblance to the specified compound, demonstrated promising in vitro antiviral and antitumoral activities. These compounds inhibit tubulin polymerization, indicating their potential in cancer therapy and antiviral treatments (Parameshwara Chary Jilloju et al., 2021).
properties
IUPAC Name |
(5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN2O4/c1-28-18-8-7-13(11-20(18)29-2)16-12-17(14-5-3-4-6-15(14)24)26(25-16)22(27)19-9-10-21(23)30-19/h3-11,17H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZAMTXXTQOZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=C(O4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

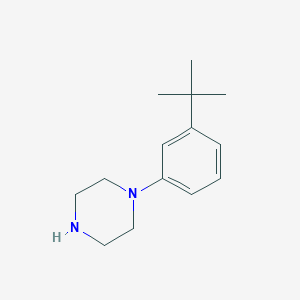
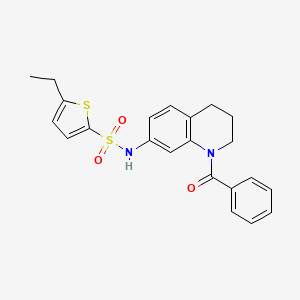
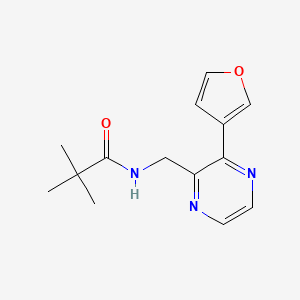
![1-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639078.png)
![Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2639079.png)
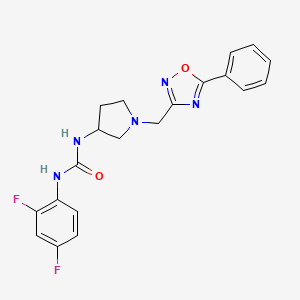
![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(2-pyridin-3-ylethyl)piperidine-3-carboxamide](/img/structure/B2639081.png)
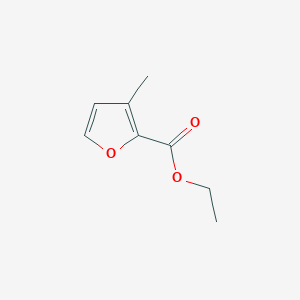
![(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2639086.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2639088.png)
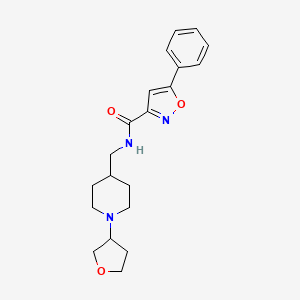
![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)
![N-(2-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2639093.png)
